Morellinol Demonstrates Superior In Silico Binding Affinity for α-Glucosidase Compared to Phentolamine
In a computational study evaluating the anti-diabetic potential of bioactive compounds, Morellinol was identified as the best binder to the α-glucosidase enzyme target. Its binding affinity was compared directly against phentolamine, another high-affinity compound identified in the same screen [1].
| Evidence Dimension | In silico binding affinity (ΔG) to α-glucosidase |
|---|---|
| Target Compound Data | Mean affinity value: −7.3 kcal/mol |
| Comparator Or Baseline | Phentolamine: Mean affinity value: −7.1 kcal/mol |
| Quantified Difference | Morellinol exhibits a more favorable (lower) binding free energy by 0.2 kcal/mol. |
| Conditions | In silico molecular docking simulation targeting α-glucosidase enzyme active site residues. |
Why This Matters
This quantitative in silico advantage positions Morellinol as a superior starting point for developing α-glucosidase inhibitors for type 2 diabetes research, offering a measurable improvement in target engagement potential over a close alternative.
- [1] O. R. Oyeniran, et al. GCMS fingerprints and phenolic extracts of Allium sativum inhibit key enzymes associated with type 2 diabetes. Journal of Diabetes & Metabolic Disorders, 2022. View Source
